A Technical Guide to the Biosynthesis of Allyl Propyl Sulfide in Allium Species
A Technical Guide to the Biosynthesis of Allyl Propyl Sulfide in Allium Species
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of allyl propyl sulfide, a significant organosulfur compound found in various Allium species. The guide details the molecular journey from precursor amino acids to the final volatile sulfide, presents quantitative data on precursor concentrations and enzyme kinetics, and offers detailed experimental protocols for analysis.
Core Biosynthesis Pathway
The formation of allyl propyl sulfide is a multi-step process that is initiated upon tissue damage in Allium plants. The pathway relies on stable, non-volatile precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored separately from the activating enzyme, alliinase, in intact cells.[1]
Step 1: Biosynthesis of Precursors The pathway begins with the synthesis of the primary flavor precursors. The two key precursors for allyl propyl sulfide are S-allyl-L-cysteine sulfoxide (alliin) and S-propyl-L-cysteine sulfoxide (propiin). These molecules are biosynthesized in the plant from glutathione and cysteine.[2] While the complete enzymatic cascade is still under investigation, key enzymes confirmed to be involved include γ-glutamyl transpeptidases (GGT) and flavin-containing monooxygenases (FMO).[2]
Step 2: Enzymatic Cleavage by Alliinase When the plant's tissues are crushed, cut, or otherwise damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytosolic ACSOs.[1][3] Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in both alliin and propiin.[4][5] This reaction yields pyruvate, ammonia, and highly reactive sulfenic acids: prop-2-ene-1-sulfenic acid (from alliin) and propane-1-sulfenic acid (from propiin).[4][6]
Step 3: Formation of Thiosulfinate The sulfenic acid intermediates are unstable and undergo spontaneous condensation.[6] A "cross-condensation" between one molecule of prop-2-ene-1-sulfenic acid and one molecule of propane-1-sulfenic acid results in the formation of S-allyl S-propyl thiosulfinate (allyl propyl thiosulfinate).
Step 4: Decomposition to Allyl Propyl Sulfide Thiosulfinates are also unstable and readily decompose into a complex mixture of volatile organosulfur compounds, including various mono-, di-, and polysulfides.[7] Allyl propyl thiosulfinate decomposes to form allyl propyl sulfide, among other products. This final volatile compound is a key contributor to the characteristic aroma and flavor profile of certain Allium species.
Quantitative Data
The generation of allyl propyl sulfide is directly dependent on the concentration of its precursors (alliin and propiin) and the kinetic efficiency of the alliinase enzyme.
The distribution and concentration of ACSOs vary significantly among different Allium species. Alliin is the major precursor in garlic, while isoalliin (S-1-propenyl-L-cysteine sulfoxide) is dominant in onion.[8][9] S-propyl-L-cysteine sulfoxide (propiin) is less common and typically found in smaller quantities.[5][10]
| Precursor | Allium Species | Tissue | Concentration (mg/g dry weight) | Citation |
| Isoalliin | Leek (A. ampeloprasum) | White Shaft | 15 - 53 | [11] |
| Leek (A. ampeloprasum) | Green Leaves | 9 - 45 | [11] | |
| Methiin | Leek (A. ampeloprasum) | White Shaft | 3 - 16 | [11] |
| Leek (A. ampeloprasum) | Green Leaves | 1 - 10 | [11] | |
| Propiin | Various (Allium) | Bulb/Leaves | Detected in only a few species, often in trace amounts. | [10][11] |
| Alliin | Garlic (A. sativum) | Bulb | Predominant ACSO, concentrations can reach up to 1-5% of bulb dry weight. | [9] |
Note: Direct quantitative comparisons for propiin are limited in the literature. The data for isoalliin and methiin in leek are provided for context on ACSO concentration ranges.
The kinetic parameters of alliinase have been primarily studied using its preferred substrate, alliin. Data for propiin is not widely available, but the enzyme is known to act on it. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, and Vmax represents the maximum rate of reaction.
| Enzyme Source | Substrate | Km (mM) | Vmax (mM·s⁻¹·mg⁻¹) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Citation |
| Cupriavidus necator (bacterial) | Alliin | 0.83 | 0.075 (74.65 U/mg) | - | 7.0 | 35 | [12] |
| Garlic (A. sativum) | Alliin | 1.1 | - | - | - | - | [12] |
| Garlic (A. sativum) | Alliin | 4.45 ± 0.36 | 18.9 ± 0.3 | 193 | 8.0 | 35-40 | [13] |
Note: 1 Unit (U) is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.
Experimental Protocols
Accurate quantification of the precursors and final volatile products requires specific analytical methodologies. The following sections detail standard protocols for key experiments.
This method allows for the separation and quantification of the non-volatile precursors like alliin and propiin.
1. Materials and Reagents:
-
Allium tissue (fresh or freeze-dried)
-
Methanol or Ethanol (80%)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Reference standards (e.g., Alliin, Propiin)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Homogenize 1-2 g of fresh Allium tissue (or 100-200 mg of freeze-dried powder) in 10 mL of 80% methanol to inactivate alliinase.
-
Incubate the mixture at 70-80°C for 15 minutes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the solvent under vacuum or with a nitrogen stream.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14][15]
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A typical gradient might be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 80% A / 20% B
-
25-30 min: Hold at 80% A / 20% B
-
30-35 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Detection: UV detector at 210-220 nm.[16]
-
Column Temperature: 25°C.
4. Quantification:
-
Prepare a calibration curve using serial dilutions of the reference standards.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the concentration of each ACSO by integrating the peak area and comparing it to the calibration curve.
This assay measures alliinase activity by quantifying the production of pyruvate, a stoichiometric product of the enzymatic reaction.[17]
1. Materials and Reagents:
-
Crude or purified alliinase extract.
-
Substrate solution: 10-40 mM Alliin (or other ACSO) in buffer.[12][17]
-
Sodium phosphate buffer (50 mM, pH 6.5-7.0).[17]
-
Pyridoxal-5'-phosphate (PLP) solution (20 µM).[17]
-
Lactate dehydrogenase (LDH) enzyme solution.
-
NADH solution (0.8 mM).[17]
-
UV/VIS Spectrophotometer.
2. Procedure:
-
Prepare a reaction mixture in a 1 mL quartz cuvette containing:
-
850 µL Sodium phosphate buffer
-
50 µL PLP solution
-
50 µL NADH solution
-
10 µL LDH solution
-
-
Add a known amount of the alliinase-containing sample (e.g., 10-20 µL) to the cuvette and mix gently.
-
Initiate the reaction by adding 50 µL of the alliin substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 35°C).[17]
-
Record the rate of absorbance change (ΔAbs/min) during the initial linear phase of the reaction.
3. Calculation of Activity:
-
The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to calculate the rate of pyruvate formation.
-
One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
This protocol is designed to identify and quantify volatile compounds like allyl propyl sulfide from the headspace of a damaged Allium sample.
1. Materials and Reagents:
-
Fresh Allium tissue.
-
20 mL headspace vials with septa.
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS).[1]
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Sample Preparation and HS-SPME:
-
Weigh a precise amount (e.g., 2-5 g) of freshly chopped Allium tissue into a 20 mL headspace vial.
-
Immediately seal the vial with a septum cap.
-
Allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-20 minutes) to allow volatile compounds to accumulate in the headspace.
-
Expose the SPME fiber to the vial's headspace for a defined extraction time (e.g., 60 min at 60°C).[1]
3. GC-MS Conditions:
-
Injection: Insert the SPME fiber into the GC inlet for thermal desorption (e.g., 5 min at 250°C).[1][3]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30-50 m length, 0.25-0.32 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]
-
Oven Temperature Program:
-
MS Conditions:
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley).
-
Confirm identities using retention indices where possible.
-
Relative quantification can be performed by comparing the peak areas of different compounds. For absolute quantification, an internal or external standard calibration is required.
Experimental and Analytical Workflow
The comprehensive analysis of allyl propyl sulfide biosynthesis involves a logical workflow from sample collection to final data interpretation, often integrating multiple analytical techniques.
References
- 1. Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase Microextraction Combined with Gas Chromatography-Mass Spectrometry [agris.fao.org]
- 2. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bezmialemscience.org [bezmialemscience.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
